Pentafluorobenzyl acrylate
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Overview
Description
Pentafluorobenzyl acrylate is an organic compound with the molecular formula C10H5F5O2. It is a derivative of acrylate, where the acrylate group is bonded to a pentafluorobenzyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorobenzyl acrylate can be synthesized through the reaction of acrylic acid with 2,3,4,5,6-pentafluorobenzyl bromide in the presence of anhydrous potassium carbonate and butylated hydroxytoluene (BHT). The reaction typically yields about 82% of the desired product . The reaction conditions involve:
Reactants: Acrylic acid (1.5 equivalents), 2,3,4,5,6-pentafluorobenzyl bromide (1 equivalent)
Catalyst: Anhydrous potassium carbonate (5 equivalents)
Stabilizer: Butylated hydroxytoluene (BHT)
Solvent: Dichloromethane
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Pentafluorobenzyl acrylate undergoes various chemical reactions, including:
Polymerization: It can participate in radical polymerization reactions to form polymers.
Substitution: The pentafluorobenzyl group can undergo nucleophilic substitution reactions.
Addition: The acrylate group can undergo addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Radical Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions.
Nucleophilic Substitution: Involves nucleophiles such as amines, thiols, and carbonylthiolates, typically under mild conditions.
Major Products Formed
Polymers: Formed through radical polymerization, used in various applications.
Substituted Derivatives: Formed through nucleophilic substitution, used in further chemical synthesis.
Scientific Research Applications
Pentafluorobenzyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.
Biology: Utilized in the development of bio-compatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating advanced medical devices and coatings.
Industry: Employed in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of pentafluorobenzyl acrylate involves its ability to undergo polymerization and substitution reactions. The pentafluorobenzyl group provides unique electronic properties, enhancing the reactivity of the acrylate group. This allows for the formation of stable polymers and substituted derivatives with desirable properties .
Comparison with Similar Compounds
Similar Compounds
Pentafluorobenzyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
Pentafluorophenyl acrylate: Similar in structure but with a pentafluorophenyl group instead of a pentafluorobenzyl group.
Uniqueness
Pentafluorobenzyl acrylate is unique due to the presence of the pentafluorobenzyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of specialty polymers and advanced materials .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methyl prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMJGUSJTKJBAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153614-61-0 |
Source
|
Record name | 153614-61-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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